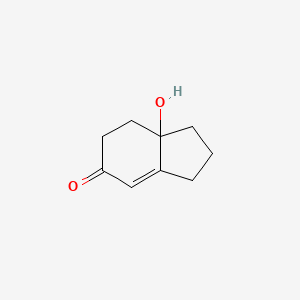
2,3,7,7a-Tetrahydro-7a-hydroxy-1H-inden-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,7,7a-Tetrahydro-7a-hydroxy-1H-inden-5(6H)-one is an organic compound that belongs to the class of indenones Indenones are bicyclic compounds consisting of a benzene ring fused to a five-membered ring containing a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,7a-Tetrahydro-7a-hydroxy-1H-inden-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular aldol condensation of a diketone precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,7,7a-Tetrahydro-7a-hydroxy-1H-inden-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents.
Major Products Formed
Oxidation: Formation of 2,3,7,7a-Tetrahydro-7a-oxo-1H-inden-5(6H)-one.
Reduction: Formation of 2,3,7,7a-Tetrahydro-7a-hydroxy-1H-inden-5(6H)-ol.
Substitution: Formation of various substituted indenones depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3,7,7a-Tetrahydro-7a-hydroxy-1H-inden-5(6H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indanone: A simpler analog with a similar bicyclic structure but lacking the hydroxyl group.
Tetralone: Another bicyclic compound with a similar structure but with a different ring fusion pattern.
Hydroxyindanone: A compound with a hydroxyl group on the indanone structure, similar to 2,3,7,7a-Tetrahydro-7a-hydroxy-1H-inden-5(6H)-one.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a hydroxyl and a ketone group
Propriétés
Formule moléculaire |
C9H12O2 |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
7a-hydroxy-2,3,6,7-tetrahydro-1H-inden-5-one |
InChI |
InChI=1S/C9H12O2/c10-8-3-5-9(11)4-1-2-7(9)6-8/h6,11H,1-5H2 |
Clé InChI |
MZNCMYGBRVPPTB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC(=O)CCC2(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)propyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B13821900.png)
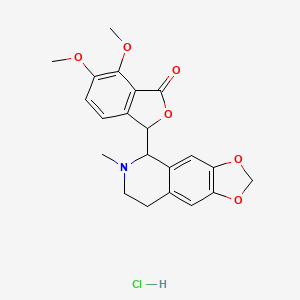
![2-(4-tert-butylphenyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}cyclopropanecarbohydrazide](/img/structure/B13821908.png)
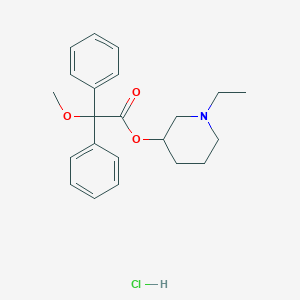
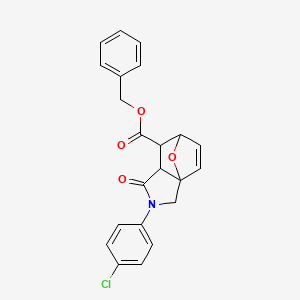
![[(2S,3S,4S,5R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B13821913.png)
![N-(5-chloro-2-methylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B13821914.png)
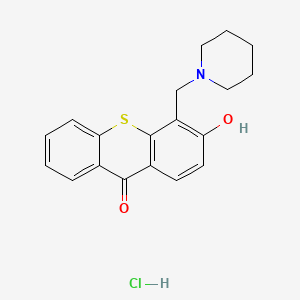
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13821922.png)
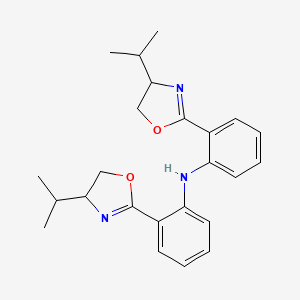
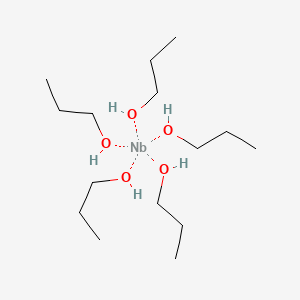

![Cyanamide, [14C]](/img/structure/B13821953.png)
![Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate](/img/structure/B13821969.png)
